
Role of CYP2B6 in 3-Hydroxycarbamazepine
formation

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Hydroxycarbamazepine

Cat. No.: B022271 Get Quote
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Abstract
Carbamazepine (CBZ), a cornerstone therapy for epilepsy and neuropathic pain, undergoes

extensive hepatic metabolism, a process critical to both its therapeutic efficacy and potential for

adverse reactions. While the primary metabolic pathway involves epoxidation via Cytochrome

P450 3A4 (CYP3A4), minor pathways, particularly aromatic hydroxylation, play a significant

role in the drug's overall disposition and toxicological profile. This technical guide provides a

comprehensive examination of the role of Cytochrome P450 2B6 (CYP2B6) in the formation of

3-hydroxycarbamazepine (3-OH-CBZ), a key hydroxylated metabolite. We will dissect the

enzymatic kinetics, present the experimental evidence establishing CYP2B6's contribution,

detail relevant in-vitro methodologies, and explore the clinical implications stemming from

CYP2B6's genetic variability and its induction by CBZ itself. This guide is intended for

researchers, scientists, and drug development professionals seeking a deeper mechanistic

understanding of carbamazepine metabolism.

Introduction to Carbamazepine and its Metabolic
Fate
Carbamazepine (CBZ) is a first-line antiepileptic drug used for treating focal seizures,

trigeminal neuralgia, and bipolar disorder.[1][2] Its therapeutic action is primarily mediated by

blocking voltage-dependent sodium channels.[3] CBZ is almost entirely metabolized in the liver,
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with less than 5% excreted unchanged.[4] The metabolic profile of CBZ is complex and is

dominated by the formation of its active metabolite, carbamazepine-10,11-epoxide (CBZ-E), a

reaction catalyzed mainly by CYP3A4.[4][5]

However, alternative metabolic routes, including aromatic hydroxylation, contribute to the

formation of metabolites such as 2-hydroxycarbamazepine (2-OH-CBZ) and 3-
hydroxycarbamazepine (3-OH-CBZ).[4][5] These hydroxylation pathways, once considered

minor, are now recognized for their potential role in bioactivation and idiosyncratic drug

reactions.[6] This guide focuses specifically on the 3-hydroxylation pathway and the critical

catalytic role played by CYP2B6.

The Landscape of Carbamazepine Metabolism
The biotransformation of carbamazepine is multifaceted, involving several CYP enzymes and

subsequent metabolic steps. Understanding the primary pathway is essential to contextualize

the significance of the 3-hydroxylation route.

Major Pathway: Epoxidation: The conversion of CBZ to the pharmacologically active CBZ-E

is the principal metabolic route.[5] This reaction is predominantly mediated by CYP3A4, with

smaller contributions from CYP2C8.[4][7] CBZ-E is further hydrolyzed by epoxide hydrolase

1 (EPHX1) to the inactive carbamazepine-10,11-trans-dihydrodiol.[7]

Minor Pathways: Hydroxylation: Ring hydroxylation results in the formation of 2-OH-CBZ and

3-OH-CBZ.[1][4] In vitro studies using human liver microsomes (HLMs) have shown that the

rate of 3-OH-CBZ formation is more than 25 times greater than that of 2-OH-CBZ formation.

[8] While multiple P450s contribute to the formation of 2-OH-CBZ, the formation of 3-OH-

CBZ is largely attributed to two key enzymes: CYP3A4 and CYP2B6.[8][9]
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Fig 1. Overview of Carbamazepine Metabolic Pathways.

Elucidating the Role of CYP2B6 in 3-Hydroxylation
In vitro studies have been pivotal in identifying the specific enzymes responsible for CBZ

hydroxylation. The evidence strongly indicates that CYP2B6, along with CYP3A4, is a primary

catalyst for the formation of 3-OH-CBZ.[8][9]

Experimental Evidence
The contribution of CYP2B6 has been established through a combination of complementary in

vitro techniques:

Recombinant Enzymes: Experiments using cDNA-expressed recombinant human P450s

allow for the assessment of individual enzyme activity in isolation. Studies with a panel of
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these enzymes demonstrated that both recombinant CYP2B6 and CYP3A4 catalyze the

formation of 3-OH-CBZ.[8]

Human Liver Microsomes (HLMs): HLMs contain a full complement of hepatic CYP enzymes

and provide a more physiologically relevant model. In a panel of individual donor HLMs, the

rate of 3-OH-CBZ formation showed a strong correlation with CYP2B6 activity (measured

using a probe substrate).[8]

Chemical Inhibition: The use of selective chemical inhibitors helps to confirm the role of

specific CYPs within the complex HLM matrix. The formation of 3-OH-CBZ in HLMs was

inhibited by both 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC), a CYP2B6 inhibitor, and

ketoconazole, a potent CYP3A inhibitor.[8]

Enzymatic Kinetics
Kinetic studies in HLMs have characterized the formation of 3-OH-CBZ. This reaction appears

to follow monophasic Michaelis-Menten kinetics.[8]

Parameter
Value (for 3-OH-CBZ
formation in HLMs)

Source

Apparent Km ~217 µM [8]

Apparent Vmax ~46.9 pmol/mg protein/min [8]

These data indicate a lower affinity (higher Km) but a significantly higher velocity (Vmax) for 3-

hydroxylation compared to 2-hydroxylation.[8] After adjusting for the relative hepatic abundance

of different CYP enzymes, analyses concluded that CYP3A4 and CYP2B6 are the major

catalysts responsible for carbamazepine 3-hydroxylase activity in the human liver.[8][9]

Detailed Experimental Protocol: CYP Phenotyping
for CBZ Hydroxylation
To determine the relative contribution of CYP2B6 to 3-OH-CBZ formation, a series of in vitro

experiments using recombinant enzymes and HLMs is required. This protocol outlines a

standard, self-validating workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12386121/
https://pubmed.ncbi.nlm.nih.gov/12386121/
https://pubmed.ncbi.nlm.nih.gov/12386121/
https://pubmed.ncbi.nlm.nih.gov/12386121/
https://pubmed.ncbi.nlm.nih.gov/12386121/
https://pubmed.ncbi.nlm.nih.gov/12386121/
https://pubmed.ncbi.nlm.nih.gov/12386121/
https://pubmed.ncbi.nlm.nih.gov/12386121/
https://www.semanticscholar.org/paper/Pathways-of-carbamazepine-bioactivation-in-vitro-I.-Pearce-Vakkalagadda/7c675a913aad221fd6f6c4a0d00b06b4e1598777
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To identify the specific human CYP isozymes responsible for the 3-hydroxylation of

carbamazepine.

Materials:

Carbamazepine (substrate)

3-Hydroxycarbamazepine analytical standard

Pooled Human Liver Microsomes (HLMs)

Panel of recombinant human CYP enzymes (including CYP2B6, CYP3A4, and others) co-

expressed with NADPH-cytochrome P450 reductase

NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)

Potassium phosphate buffer (pH 7.4)

Selective chemical inhibitors (e.g., ticlopidine for CYP2B6, ketoconazole for CYP3A4)

Acetonitrile or methanol (for reaction termination)

LC-MS/MS system for metabolite quantification

Step-by-Step Methodology
Preparation of Incubation Mixtures:

Rationale: To ensure all components are present at the correct concentrations for the

enzymatic reaction.

In microcentrifuge tubes, prepare a master mix containing potassium phosphate buffer and

the NADPH regenerating system.

Add either HLMs (e.g., 0.25 mg/mL final concentration) or a specific recombinant CYP

enzyme (e.g., 10 pmol/mL final concentration) to the tubes.

Pre-incubation:
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Rationale: To bring the reaction mixture to the optimal physiological temperature before

initiating the reaction.

Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

Reaction Initiation:

Rationale: To start the metabolic reaction by adding the substrate.

Initiate the reaction by adding carbamazepine (dissolved in a suitable solvent like

methanol, ensuring final solvent concentration is <1%) to achieve the desired final

concentration (e.g., a range from 10 µM to 500 µM for kinetic studies).

Incubation:

Rationale: To allow the enzymatic conversion of the substrate to metabolites to proceed for

a defined period.

Incubate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within

the linear range of formation, which must be determined in preliminary experiments.

Reaction Termination:

Rationale: To stop the enzymatic reaction abruptly to accurately measure metabolite

formation at a specific time point.

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol

containing an internal standard.

Sample Processing:

Rationale: To remove proteins that would interfere with chromatographic analysis.

Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet

the precipitated protein.

Analysis:
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Rationale: To separate and quantify the amount of 3-OH-CBZ formed.

Transfer the supernatant to HPLC vials and analyze using a validated LC-MS/MS method.

Quantify the 3-OH-CBZ formed by comparing its peak area to a standard curve prepared

with the analytical standard.

Control and Inhibition Experiments:

Rationale: To validate the results and confirm the identity of the contributing enzymes.

Negative Controls: Run parallel incubations without NADPH (to confirm metabolism is

P450-dependent) and without substrate.

Inhibition Studies (in HLMs): Pre-incubate the HLM mixture with a selective inhibitor (e.g.,

ticlopidine for CYP2B6) for 10-15 minutes before adding carbamazepine. Compare the

rate of 3-OH-CBZ formation to incubations without the inhibitor. A significant reduction in

metabolite formation implicates the inhibited enzyme.
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Fig 2. Experimental Workflow for In Vitro CYP Phenotyping.
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Clinical and Toxicological Significance
The formation of 3-OH-CBZ via CYP2B6 is not merely an academic curiosity; it has significant

implications for both the therapeutic use of carbamazepine and our understanding of its

potential for toxicity.

Secondary Metabolism and Bioactivation
3-OH-CBZ is not an inert end-product. It can undergo further metabolism, representing a

potential bioactivation pathway.[1][4]

CYP3A4-mediated oxidation of 3-OH-CBZ can form reactive metabolites capable of

inactivating CYP3A4 and forming covalent adducts with proteins.[4][10][11] This process

could potentially generate neoantigens, which may play a role in the etiology of

carbamazepine-induced idiosyncratic toxicity.[11][12]

Peroxidase-mediated oxidation, particularly by myeloperoxidase (MPO) found in neutrophils,

can also bioactivate 3-OH-CBZ.[4][6] This oxidation, which proceeds much faster for 3-OH-

CBZ than for CBZ itself, is thought to involve free radical intermediates that can generate

reactive oxygen species (ROS) and bind covalently to proteins.[6] This pathway may be

relevant to CBZ-induced neutropenia.[6]

Impact of CYP2B6 Genetic Polymorphisms
CYP2B6 is one of the most polymorphic CYP genes in humans, with numerous single

nucleotide polymorphisms (SNPs) that can lead to increased, decreased, or absent enzyme

function.[13] This genetic variability can alter the metabolism of CYP2B6 substrates.[13]

Individuals carrying CYP2B6 alleles associated with altered function may exhibit different

rates of 3-OH-CBZ formation.

While specific studies linking CYP2B6 genotypes directly to 3-OH-CBZ levels are limited, the

known functional impact of these polymorphisms on other substrates suggests that they are

likely to influence this pathway.[13] One study noted an association between a SNP in

CYP2B6 (rs1042389) and CBZ-induced maculopapular eruption, although it did not remain

significant after statistical correction.[5]
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Auto-induction and Drug-Drug Interactions
Carbamazepine is a well-known strong inducer of the enzymes responsible for its own

metabolism, a phenomenon known as auto-induction.[14][15] It upregulates the expression of

both CYP3A4 and CYP2B6, primarily through activation of the nuclear receptors PXR and

CAR.[4][5][16]

Auto-induction: Chronic administration of CBZ increases the amount of CYP2B6 and

CYP3A4 enzyme, accelerating its own clearance and the formation of its metabolites,

including 3-OH-CBZ.[5][14] This contributes to the need for dose adjustments during the

initial phases of therapy.

Drug-Drug Interactions (DDIs): As a potent inducer of CYP2B6, carbamazepine can

significantly decrease the plasma concentrations and therapeutic efficacy of other co-

administered drugs that are substrates of this enzyme (e.g., bupropion, efavirenz).[15][16]

Conclusion
The formation of 3-hydroxycarbamazepine is a significant, albeit minor, pathway in the overall

metabolism of carbamazepine. In vitro evidence from studies using recombinant enzymes,

human liver microsomes, and chemical inhibitors has conclusively established Cytochrome

P450 2B6 as a major catalyst in this reaction, alongside CYP3A4. This metabolic step is not a

simple detoxification process; the resulting 3-OH-CBZ metabolite can be further bioactivated to

reactive species, a process with potential toxicological implications. Furthermore, the high

degree of genetic polymorphism in the CYP2B6 gene and the potent induction of this enzyme

by carbamazepine itself have profound consequences for inter-individual variability in drug

response and the potential for significant drug-drug interactions. A thorough understanding of

CYP2B6's role is therefore essential for optimizing carbamazepine therapy and for the

development of safer anticonvulsant drugs in the future.

References
Title: Carbamazepine Pathway, Pharmacokinetics Source: ClinPGx URL:[Link]
Title: Carbamazepine Metabolism P
Title: Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome
P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine Source: National Institutes
of Health (NIH) URL:[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.mdpi.com/1999-4923/16/6/737
https://pmc.ncbi.nlm.nih.gov/articles/PMC7922031/
https://www.clinpgx.org/pathway/PA165817070
https://pmc.ncbi.nlm.nih.gov/articles/PMC3349991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5045548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3349991/
https://www.mdpi.com/1999-4923/16/6/737
https://pmc.ncbi.nlm.nih.gov/articles/PMC7922031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5045548/
https://www.benchchem.com/product/b022271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome
P450 enzymes in the formation of 2,3-dihydroxycarbamazepine Source: PubMed URL:[Link]
Title: Pathways of carbamazepine bioactivation in vitro I. Characterization of human
cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites
Source: PubMed URL:[Link]
Title: Pathways of carbamazepine bioactivation in vitro I. Characterization of human
cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites.
Source: Semantic Scholar URL:[Link]
Title: Pathways of Carbamazepine Bioactivation In Vitro III.
Title: Carbamazepine | C15H12N2O | CID 2554 Source: PubChem - NIH URL:[Link]
Title: Pathways of Carbamazepine Bioactivation in Vitro. III. The Role of Human Cytochrome
P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine Source: Drug Metabolism
and Disposition (DOI) URL:[Link]
Title: Pharmacogenetics of Carbamazepine and Valproate: Focus on Polymorphisms of Drug
Metabolizing Enzymes and Transporters Source: MDPI URL:[Link]
Title: Association of Carbamazepine Major Metabolism and Transport Pathway Gene
Polymorphisms and Pharmacokinetics in Patients with Epilepsy Source: ResearchG
Title: Proposed scheme for the formation of reactive metabolites from carbamazepine in
humans.
Title: Applying Physiologically Based Pharmacokinetic Modeling to Interpret
Carbamazepine's Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome
P450 3A4 and Cytochrome P450 2C9 Enzymes Source: MDPI URL:[Link]
Title: Induction of clastogenesis and gene mutations by carbamazepine (at its therapeutically
effective serum levels) in mammalian cells and the dependence on human CYP2B6 enzyme
activity Source: PubMed URL:[Link]
Title: PharmGKB summary: carbamazepine pathway Source: PubMed Central - NIH URL:
[Link]
Title: Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–
Drug Interaction Potential Source: PubMed Central URL:[Link]
Title: Genetic polymorphisms associated with antiepileptic metabolism Source: ResearchG
Title: Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and
phenytoin Source: PubMed URL:[Link]
Title: Carbamazepine Therapy and HLA Genotype Source: Medical Genetics Summaries -
NCBI - NIH URL:[Link]
Title: CYP2B6 Functional Variability in Drug Metabolism and Exposure Across Populations—
Implication for Drug Safety, Dosing, and Individualized Therapy Source: PubMed Central
URL:[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–
Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach
Source: MDPI URL:[Link]
Title: Insights into CYP2B6-mediated drug–drug interactions Source: PubMed Central - NIH
URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. SMPDB [smpdb.ca]

2. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Carbamazepine Therapy and HLA Genotype - Medical Genetics Summaries - NCBI
Bookshelf [ncbi.nlm.nih.gov]

4. ClinPGx [clinpgx.org]

5. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

6. Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and
phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. Pathways of carbamazepine bioactivation in vitro I. Characterization of human
cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. [PDF] Pathways of carbamazepine bioactivation in vitro I. Characterization of human
cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. |
Semantic Scholar [semanticscholar.org]

10. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome
P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC
[pmc.ncbi.nlm.nih.gov]

11. Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome
P450 enzymes in the formation of 2,3-dihydroxycarbamazepine - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b022271?utm_src=pdf-custom-synthesis
https://smpdb.ca/view/SMP0000634
https://pubchem.ncbi.nlm.nih.gov/compound/Carbamazepine
https://www.ncbi.nlm.nih.gov/books/NBK321445/
https://www.ncbi.nlm.nih.gov/books/NBK321445/
https://www.clinpgx.org/pathway/PA165817070
https://pmc.ncbi.nlm.nih.gov/articles/PMC3349991/
https://pubmed.ncbi.nlm.nih.gov/18463199/
https://pubmed.ncbi.nlm.nih.gov/18463199/
https://www.mdpi.com/1424-8247/14/3/204
https://pubmed.ncbi.nlm.nih.gov/12386121/
https://pubmed.ncbi.nlm.nih.gov/12386121/
https://pubmed.ncbi.nlm.nih.gov/12386121/
https://www.semanticscholar.org/paper/Pathways-of-carbamazepine-bioactivation-in-vitro-I.-Pearce-Vakkalagadda/7c675a913aad221fd6f6c4a0d00b06b4e1598777
https://www.semanticscholar.org/paper/Pathways-of-carbamazepine-bioactivation-in-vitro-I.-Pearce-Vakkalagadda/7c675a913aad221fd6f6c4a0d00b06b4e1598777
https://www.semanticscholar.org/paper/Pathways-of-carbamazepine-bioactivation-in-vitro-I.-Pearce-Vakkalagadda/7c675a913aad221fd6f6c4a0d00b06b4e1598777
https://pmc.ncbi.nlm.nih.gov/articles/PMC2562787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2562787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2562787/
https://pubmed.ncbi.nlm.nih.gov/18463198/
https://pubmed.ncbi.nlm.nih.gov/18463198/
https://pubmed.ncbi.nlm.nih.gov/18463198/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. researchgate.net [researchgate.net]

13. CYP2B6 Functional Variability in Drug Metabolism and Exposure Across Populations—
Implication for Drug Safety, Dosing, and Individualized Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

15. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–
Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach -
PMC [pmc.ncbi.nlm.nih.gov]

16. Insights into CYP2B6-mediated drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Role of CYP2B6 in 3-Hydroxycarbamazepine
formation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022271#role-of-cyp2b6-in-3-hydroxycarbamazepine-
formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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